![molecular formula C11H11Br2N3OS B280015 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280015.png)
4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as LFM-A13 and is a selective inhibitor of the Janus kinase 2 (JAK2) signaling pathway.
Mecanismo De Acción
4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide selectively inhibits the JAK2 signaling pathway by binding to the ATP-binding pocket of JAK2. This leads to the inhibition of downstream signaling pathways, including the STAT3 and STAT5 pathways, which are involved in cell proliferation and survival. Inhibition of these pathways leads to the induction of apoptosis in cancer cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In preclinical studies, this compound has been found to induce apoptosis in cancer cells, inhibit tumor growth, and suppress angiogenesis. In addition, LFM-A13 has also been found to have anti-inflammatory effects and has shown potential in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide in lab experiments is its specificity towards the JAK2 signaling pathway. This allows for selective inhibition of this pathway without affecting other signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide. One of the major directions is the evaluation of the efficacy of this compound in clinical trials for cancer treatment. In addition, there is also potential for the use of LFM-A13 in the treatment of autoimmune diseases and inflammatory disorders. Further research is also needed to optimize the synthesis method of this compound and to develop more efficient methods for its delivery in vivo.
Métodos De Síntesis
The synthesis of 4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide involves the reaction of 2-bromo-4,5-dimethylthiophene-3-carboxylic acid with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base and a catalyst. The product is then treated with bromine to obtain the final compound. This method has been reported in several research papers and has been optimized to achieve high yields of the product.
Aplicaciones Científicas De Investigación
4,5-dibromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in various research fields. One of the major applications of this compound is in the field of cancer research. JAK2 signaling pathway has been found to be overactivated in several types of cancer, including leukemia, myeloproliferative neoplasms, and solid tumors. Inhibition of JAK2 signaling pathway using LFM-A13 has shown promising results in preclinical studies, and several clinical trials are underway to evaluate the efficacy of this compound in cancer treatment.
Propiedades
Fórmula molecular |
C11H11Br2N3OS |
|---|---|
Peso molecular |
393.1 g/mol |
Nombre IUPAC |
4,5-dibromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H11Br2N3OS/c1-6-7(5-15-16(6)2)4-14-11(17)9-3-8(12)10(13)18-9/h3,5H,4H2,1-2H3,(H,14,17) |
Clave InChI |
YJSFBINIQGZXDM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C)CNC(=O)C2=CC(=C(S2)Br)Br |
SMILES canónico |
CC1=C(C=NN1C)CNC(=O)C2=CC(=C(S2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


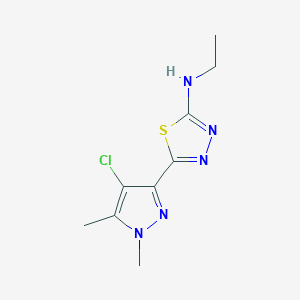
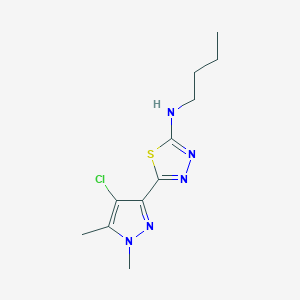
![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
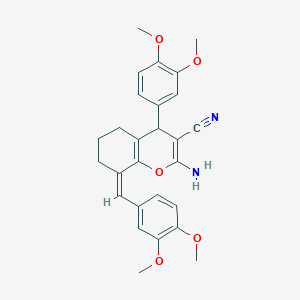
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide](/img/structure/B279936.png)

![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)
![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)
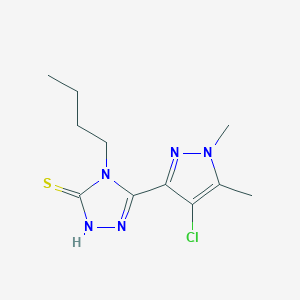
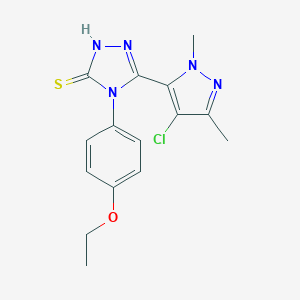

![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)

